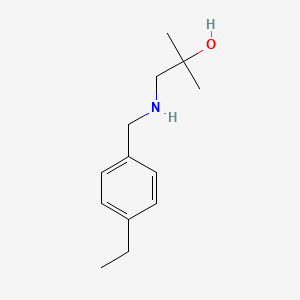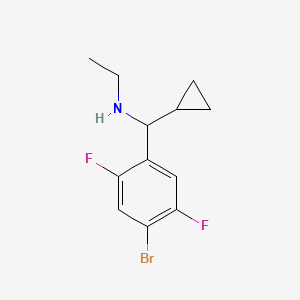![molecular formula C10H15BrN4 B13641025 [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine: is a chemical compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further linked to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine to form the piperidinylpyrimidine intermediate.
Methanamine Addition: Finally, the piperidinylpyrimidine intermediate is treated with formaldehyde and a reducing agent to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Employed as a probe to study biological pathways and interactions due to its ability to bind to specific targets.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural rigidity and enhances binding affinity. The methanamine group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparación Con Compuestos Similares
- [1-(5-Bromopyridin-2-yl)piperidin-3-ol]
- [5-Bromo-2-(1-piperidinyl)pyrimidine]
- [1-(5-Bromopyrimidin-2-yl)piperidin-4-ol]
Comparison:
- Structural Differences: While all these compounds contain a bromopyrimidine or bromopyridine moiety, the position of the bromine atom and the nature of the substituents on the piperidine ring vary.
- Unique Properties: [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and binding properties.
- Applications: The specific applications of these compounds can differ based on their structural differences, with this compound being particularly useful in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H15BrN4 |
|---|---|
Peso molecular |
271.16 g/mol |
Nombre IUPAC |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C10H15BrN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-5,12H2 |
Clave InChI |
UWTFDFSCONCBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




